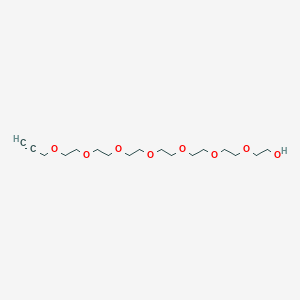
PU-WS13
Overview
Description
Compound 18c, identified by the reference [PMID: 25901531], is a synthetic organic molecule that has shown significant biological activity. It is particularly noted for its selectivity towards heat shock protein 90 beta family member 1 (HSP90B1), making it a potential therapeutic agent in the treatment of various diseases, including cancer and inflammatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of compound 18c involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves the reaction of a substituted aniline with a chlorinated aromatic compound under basic conditions to form the core aromatic structure.
Functional group modifications:
Industrial Production Methods
Industrial production of compound 18c would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Compound 18c undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of compound 18c.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of compound 18c with modified functional groups, which can be further studied for their biological activity and potential therapeutic applications .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the interactions of small molecules with heat shock proteins.
Biology: It is used to investigate the role of HSP90B1 in cellular processes and disease mechanisms.
Medicine: Its selectivity for HSP90B1 makes it a promising candidate for the development of new cancer therapies and anti-inflammatory drugs.
Industry: Potential applications include its use as a lead compound for the development of new pharmaceuticals.
Mechanism of Action
Compound 18c exerts its effects by selectively binding to HSP90B1, a molecular chaperone involved in the regulation of protein folding and stability. By inhibiting HSP90B1, compound 18c disrupts the function of several client proteins that are essential for cancer cell survival and proliferation. This leads to the degradation of these proteins and ultimately induces apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Compound 18d: Another derivative with similar structure and activity.
Compound 18f: Known for its effectiveness in reducing protein aggregation in cellular models.
BMS compound 1: A calcium-sensing receptor negative allosteric modulator with distinct binding sites
Uniqueness
Compound 18c is unique due to its high selectivity for HSP90B1 over other paralogs, making it a valuable tool for studying the specific role of this protein in disease processes. Its ability to induce apoptosis in cancer cells through the inhibition of HSP90B1 sets it apart from other similar compounds .
Properties
IUPAC Name |
8-(3,5-dichlorophenyl)sulfanyl-9-[3-(propan-2-ylamino)propyl]purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N6S/c1-10(2)21-4-3-5-25-16-14(15(20)22-9-23-16)24-17(25)26-13-7-11(18)6-12(19)8-13/h6-10,21H,3-5H2,1-2H3,(H2,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSLFQTWNRYWJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCN1C2=NC=NC(=C2N=C1SC3=CC(=CC(=C3)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















